molecular formula C14H21N3O3S B2439203 4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034471-38-8

4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2439203
CAS No.: 2034471-38-8
M. Wt: 311.4
InChI Key: PLOYSDHOXUZQJX-UHFFFAOYSA-N
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Description

4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a synthetically designed, high-purity chemical reagent intended for research and development applications in medicinal chemistry and drug discovery. This compound features a complex molecular architecture that incorporates three distinct nitrogen-containing heterocycles—a pyridine ring, a piperidine ring, and a pyrrolidine ring—connected by an ether and a sulfonamide linker. Heterocyclic compounds containing nitrogen atoms are fundamental structural elements in the development of pharmacologically active agents, as they are known to interact with a wide range of enzymes and biological receptors . The specific arrangement in this molecule makes it a valuable intermediate for constructing more complex target molecules or for use as a scaffold in the design of compound libraries for high-throughput screening. The presence of the pyrrolidine ring, a saturated heterocycle that is a common feature in many natural alkaloids and approved therapeutics, contributes to the three-dimensionality and potential for diverse interactions of the molecule . Similarly, the piperidine moiety is a ubiquitous pharmacophore in drug discovery. The sulfonamide functional group linking the pyrrolidine and piperidine rings is a privileged structure in medicinal chemistry, often contributing to favorable binding characteristics and metabolic stability in drug candidates. This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) exploration, and investigation of mechanisms of action. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

4-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c18-21(19,16-9-1-2-10-16)17-11-5-14(6-12-17)20-13-3-7-15-8-4-13/h3-4,7-8,14H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOYSDHOXUZQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine intermediates. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the pyrrolidine ring is often constructed via ring-closing reactions from acyclic precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or other heterocycles .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C₁₄H₂₁N₃O₃S
  • Molecular Weight : 311.40 g/mol
  • CAS Number : 2034471-38-8

The structure incorporates a pyridine ring, a piperidine moiety, and a pyrrolidinyl sulfonamide group, which contribute to its biological activity.

Central Nervous System Disorders

Research indicates that compounds with similar structures have been explored for their potential as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in CNS signaling pathways. This class of compounds has shown promise in treating conditions such as anxiety, depression, and schizophrenia by modulating neurotransmitter systems .

Pain Management

The compound may also be investigated for its analgesic properties. Similar derivatives have been shown to act as κ-opioid receptor antagonists, which can provide pain relief without the addictive properties associated with traditional opioids . Studies on related compounds have demonstrated their efficacy in blocking pain pathways, suggesting that 4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine could be beneficial in developing new pain management therapies.

Metabolic Disorders

There is a growing interest in the role of such compounds in treating metabolic syndrome, particularly type 2 diabetes and obesity. The inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved metabolic profiles . Compounds that inhibit this enzyme can help regulate glucose metabolism and improve insulin sensitivity.

Case Study 1: Analgesic Activity

A study on a related compound demonstrated significant analgesic effects in various animal models. The compound was able to reduce pain responses significantly compared to control groups, indicating potential for further development as a non-addictive pain relief option .

Case Study 2: CNS Modulation

Another investigation into the pharmacological profile of similar piperidine derivatives revealed their ability to modulate dopamine and serotonin receptors effectively, leading to improvements in mood disorders. This suggests that this compound may also exhibit similar CNS effects .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructurePrimary ApplicationNotable Findings
PF-04455242PF Structureκ-opioid receptor antagonistHigh affinity for KOR; effective analgesia
Compound ACompound A StructureAllosteric modulatorImproved mood regulation in animal models
Compound BCompound B StructureMetabolic syndrome treatmentInhibits 11β-HSD1; improves insulin sensitivity

Mechanism of Action

The mechanism of action of 4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. For example, it could inhibit or activate enzymes involved in metabolic processes, or it might interact with receptors to alter signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and piperidine-based molecules, such as:

Uniqueness

What sets 4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the pyrrolidine sulfonyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development .

Biological Activity

4-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyridine ring substituted with a piperidine, which is further modified by a pyrrolidine sulfonyl group. This unique combination of functional groups influences its biological activity, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C14H21N3O3S
  • Molecular Weight : 311.40 g/mol
  • CAS Number : 2034471-38-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various signaling pathways. The sulfonamide group enhances its binding affinity to target proteins, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antinociceptive Effects :
    • Studies have shown that compounds similar to this compound can act as selective κ-opioid receptor (KOR) antagonists. For instance, PF-04455242, a related compound, demonstrated high affinity for KORs and significant analgesic effects in animal models .
  • Anticancer Properties :
    • The compound has been investigated for its cytotoxic effects against various cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, although specific IC50 values and detailed mechanisms remain to be elucidated .
  • Antimicrobial Activity :
    • Some derivatives of pyridine compounds have shown promising antibacterial properties against Gram-positive bacteria, indicating potential applications in treating infections .

Case Study 1: Antinociceptive Activity

A study involving PF-04455242 demonstrated that it blocked KOR and μ-opioid receptor agonist-induced analgesia with ID(50) values of 1.5 mg/kg and 9.8 mg/kg respectively in rats. This highlights the potential of similar compounds in pain management therapies .

Case Study 2: Anticancer Activity

In vitro studies on pyridine derivatives indicated that certain modifications led to enhanced cytotoxicity against A431 and Jurkat cell lines, with some compounds exhibiting IC50 values lower than standard treatments like doxorubicin. The presence of specific substituents on the phenyl ring was crucial for their activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityIC50/ID50 ValuesTarget Receptors
PF-04455242AntinociceptiveID50: 1.5 mg/kgKOR, MOR
Compound ACytotoxicIC50 < DoxorubicinCancer Cell Lines
Compound BAntibacterialMIC: 3.12 µg/mLGram-positive Bacteria

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